FFA3-Antagonist-6
Description
Properties
Molecular Formula |
C30H28N2O3 |
|---|---|
Molecular Weight |
464.57 |
IUPAC Name |
2-Methyl-5-oxo-4-(3-phenoxyphenyl)-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C30H28N2O3/c1-19-10-6-7-15-24(19)32-30(34)27-20(2)31-25-16-9-17-26(33)29(25)28(27)21-11-8-14-23(18-21)35-22-12-4-3-5-13-22/h3-8,10-15,18,28,31H,9,16-17H2,1-2H3,(H,32,34) |
InChI Key |
WGIFMODFDRLRFB-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)NC2=C(C(CCC2)=O)C1C3=CC=CC(OC4=CC=CC=C4)=C3)NC5=CC=CC=C5C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FFA3Antagonist-6; FFA3-Antagonist6; FFA3Antagonist6; FFA3-Antagonist-6 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Ffa3 Antagonist 6
Mechanistic Characterization at the FFA3 Receptor
The characterization of a novel antagonist involves a detailed investigation of its interaction with the receptor and its impact on cellular signaling cascades.
Detailed binding studies are crucial to understanding the molecular interactions between an antagonist and its receptor. While specific data for a compound named "FFA3-Antagonist-6" is not available, the investigation would involve determining its binding affinity, the rates at which it associates and dissociates from the receptor, and the thermodynamic forces driving the binding event.
Binding Kinetics : These studies measure the rate of association (k_on) and dissociation (k_off) of the antagonist. The ratio of these rates (k_off/k_on) determines the equilibrium dissociation constant (K_d), a measure of binding affinity. A lower K_d value indicates a higher affinity.
Thermodynamics : By measuring the binding affinity at different temperatures, a van't Hoff analysis can be performed to determine the thermodynamic parameters of the interaction. researchgate.net These parameters include the change in Gibbs free energy (ΔG°), which indicates the spontaneity of binding; the change in enthalpy (ΔH°), which reflects changes in bond formation and breaking; and the change in entropy (ΔS°), which relates to the change in disorder of the system upon binding. researchgate.netconicet.gov.ar Generally, agonist binding is often enthalpy-driven, while antagonist binding can be predominantly entropy-driven. researchgate.net
Table 1: Illustrative Thermodynamic Parameters for Receptor-Ligand Binding
| Parameter | Description | Typical Implication for High-Affinity Binding |
|---|---|---|
| ΔG° (Gibbs Free Energy) | Overall energy change; indicates spontaneity. | Negative |
| ΔH° (Enthalpy) | Heat change; relates to bond formation/breaking. | Negative (Favorable) or slightly Positive |
| ΔS° (Entropy) | Change in disorder/randomness. | Positive (Favorable) or slightly Negative |
GPCR antagonists can act through two primary mechanisms:
Orthosteric Antagonism : The antagonist binds to the same site as the endogenous agonist (the orthosteric site). acs.org This is a competitive mechanism where the antagonist physically blocks the agonist from binding and activating the receptor. acs.orgjneurosci.org
Allosteric Modulation : The modulator binds to a topographically distinct site on the receptor (an allosteric site). nih.govoup.com A negative allosteric modulator (NAM) would decrease the affinity and/or efficacy of the endogenous agonist. nih.gov Some allosteric ligands can also be "silent allosteric modulators" (SAMs), which bind to an allosteric site and can competitively block other allosteric modulators without affecting the orthosteric ligand's function on their own. The development of allosteric modulators for FFA3 has been an area of interest to achieve greater selectivity over the closely related FFA2 receptor. researchgate.net
To determine the mechanism of a putative this compound, functional assays would be performed where the concentration-response curve of an agonist (e.g., propionate) is measured in the presence of increasing concentrations of the antagonist. A competitive orthosteric antagonist would cause a parallel rightward shift of the agonist's curve without reducing the maximum response. acs.org A non-competitive allosteric antagonist would typically reduce the maximal response of the agonist. acs.org
FFA3 couples almost exclusively to the pertussis toxin-sensitive Gαi/o family of G proteins. mdpi.comacs.orgnih.govnih.gov Activation of FFA3 by an agonist initiates a signaling cascade that an antagonist is designed to block.
Upon agonist binding, FFA3 promotes the exchange of GDP for GTP on the α-subunit of the Gαi/o protein, causing the dissociation of the Gαi/o-GTP and Gβγ subunits. oup.com The primary function of the activated Gαi/o subunit is to inhibit the enzyme adenylyl cyclase. mdpi.comnih.gov An FFA3 antagonist would prevent this agonist-induced G protein activation, which can be measured using assays like the [³⁵S]GTPγS binding assay. In such an assay, an antagonist would block the ability of an agonist like propionate (B1217596) to stimulate [³⁵S]GTPγS binding to cell membranes expressing FFA3. guidetopharmacology.org
Adenylyl cyclase is responsible for converting ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com By inhibiting adenylyl cyclase, FFA3 activation leads to a decrease in intracellular cAMP levels. nih.govresearchgate.netmdpi.com An effective FFA3 antagonist would therefore block the ability of an agonist to lower cAMP levels. This is typically measured by first stimulating adenylyl cyclase with forskolin (B1673556) and then observing the ability of an FFA3 agonist to inhibit this cAMP production; the antagonist's role would be to reverse this inhibition. jneurosci.orgmdpi.com
Table 2: Illustrative Antagonist Effect on Agonist-Mediated cAMP Inhibition
| Condition | FFA3 Agonist (e.g., Propionate) | Hypothetical FFA3 Antagonist | Relative cAMP Level |
|---|---|---|---|
| Basal | - | - | ~100% (Forskolin-stimulated) |
| Agonist Challenge | + | - | < 50% |
| Antagonist Block | + | + | ~100% |
In addition to the Gαi/o-cAMP pathway, FFA3 activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govplos.org This signaling is often mediated by the Gβγ subunits released upon G protein activation. mdpi.compnas.org An FFA3 antagonist would be tested for its ability to block agonist-induced phosphorylation of ERK1/2 in cells expressing the receptor. guidetopharmacology.orgplos.org
G Protein Coupling and Downstream Signaling Pathways Interrogated by this compound
Impact on N-type Calcium Channel (NTCC) Activity and other Ion Channels
The interaction between the Free Fatty Acid Receptor 3 (FFA3) and ion channels, particularly N-type calcium channels (NTCCs), is a critical area of neuropharmacology. Research reveals that FFA3 activation directly modulates neuronal excitability by influencing ion channel activity.
Studies using dissociated sympathetic neurons have shown that FFA3 activation by agonists, such as short-chain fatty acids (SCFAs), leads to the inhibition of NTCC (CaV2.2) currents. nih.govnih.gov This inhibitory effect is voltage-dependent and sensitive to pertussis toxin (PTX), indicating that the signaling cascade is mediated by Gi/o G-proteins. nih.govnih.govconicet.gov.ar When FFA3 is activated, the released Gβγ subunits directly bind to the N-type calcium channel, stabilizing it in a state that requires a stronger depolarization to open, thereby reducing calcium influx. nih.gov
Interestingly, the ketone body β-hydroxybutyrate (BHB) has been identified as a ligand for FFA3, though its role is complex and subject to conflicting reports. One study demonstrated that BHB acts as an FFA3 agonist, producing a similar voltage-dependent inhibition of N-type Ca2+ channels in rat sympathetic neurons as seen with SCFAs. nih.govacs.org This suggests that during conditions of elevated ketone bodies like starvation or diabetic ketoacidosis, BHB could regulate sympathetic nervous system (SNS) activity through this mechanism. nih.gov However, another report described BHB as an FFA3 antagonist capable of suppressing sympathetic outflow, a finding that contrasts with its observed agonist activity at NTCCs. nih.govcore.ac.ukscienceopen.com
This discrepancy highlights the complexity of FFA3 signaling, which may be dependent on the specific neuronal population and the metabolic context. For instance, FFA3 activation by propionate inhibits NTCCs in prevertebral sympathetic neurons, while it appears to cause sympathetic activation in paravertebral neurons where no NTCC inhibition was detected. nih.gov Such differences could be due to variations in the expression levels of FFA3, the specific isoforms of the receptor or the channels present, or the engagement of different downstream signaling pathways. nih.govconicet.gov.ar
This compound Functional Selectivity and Biased Signaling Profiles
Functional selectivity, also known as biased signaling, describes the ability of different ligands binding to the same receptor to stabilize distinct receptor conformations, thereby preferentially activating a subset of downstream signaling pathways. wikipedia.orgoup.com For G-protein coupled receptors (GPCRs) like FFA3, this can manifest as biased signaling toward a specific G-protein family (e.g., Gαi/o vs. Gαq/11) or between G-protein-mediated and β-arrestin-mediated pathways. wikipedia.orgmdpi.com
While the specific biased signaling profile of a compound named "this compound" is not documented, the pharmacology of the FFA3 receptor itself provides a framework for understanding how such selectivity could be achieved. FFA3 is known to couple primarily to the Gαi/o family of G-proteins. frontiersin.org Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of the ERK1/2 cascade. frontiersin.org
In contrast, the closely related FFA2 receptor can couple to both Gαi/o and Gαq/11 pathways. frontiersin.org This dual coupling allows FFA2 to mediate both cAMP inhibition and, via Gαq/11, the activation of phospholipase C, leading to inositol (B14025) 1,4,5-trisphosphate (IP3) formation and intracellular calcium release. medycynawet.edu.pl The potential for a ligand to selectively modulate only the Gαi/o pathway via FFA3, without engaging the Gαq/11 pathway associated with FFA2, is a key area of therapeutic interest.
The development of biased antagonists for FFA3 would be therapeutically significant. A biased antagonist might selectively block the signaling pathway responsible for a pathological effect while leaving other beneficial pathways unaffected. Although no compounds are explicitly described as biased antagonists for FFA3 in the reviewed literature, the concept remains a guiding principle in modern drug discovery for GPCRs. acs.org
Cellular Distribution and Expression Profiling of FFA3 Receptor in Context of this compound Research
The therapeutic potential of any FFA3 ligand is defined by the expression pattern of the receptor. Understanding where the FFA3 receptor is located is crucial for predicting the physiological effects of an antagonist. FFA3 exhibits a distinct expression profile across metabolic, nervous, and immune tissues.
Expression in Metabolic Tissues and Cells (e.g., Pancreatic β-cells, Enteroendocrine Cells, Adipocytes)
The FFA3 receptor is prominently expressed in tissues central to metabolic regulation.
Enteroendocrine Cells: FFA3 is found in enteroendocrine cells of the gut, including L-cells that secrete glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). frontiersin.orgnih.govnih.gov This positions FFA3 as a sensor for gut microbiota-derived SCFAs, linking diet and microbial activity to the hormonal control of appetite and metabolism. nih.gov
Pancreatic β-cells: Expression of FFA3 has been detected in pancreatic β-cells in both humans and mice. nih.govmdpi.comfrontiersin.org Given that FFA3 signaling is primarily mediated by Gi proteins, its activation is generally linked to the negative regulation of glucose-stimulated insulin (B600854) secretion. mdpi.com
Adipocytes: The expression of FFA3 in adipose tissue is a subject of debate. Some early studies reported high levels of FFA3 mRNA in human and mouse white adipose tissue, suggesting a role in stimulating leptin production. scienceopen.comnih.gov However, other studies were unable to detect significant FFA3 expression in adipocytes or the 3T3-L1 cell line, proposing that metabolic effects in these cells are mediated primarily by FFA2. scienceopen.commedycynawet.edu.plguidetopharmacology.org This discrepancy remains to be fully resolved.
Expression in Nervous System Tissues and Cells (e.g., Sympathetic Ganglia, Enteric Neurons, Dorsal Root Ganglia)
FFA3 is widely expressed throughout the peripheral nervous system, where it acts as a key link between metabolic signals and neural control.
Sympathetic Ganglia: FFA3 mRNA and functional protein are expressed in the sympathetic nervous system of rats, mice, and humans. nih.govcore.ac.uk Expression is uneven, with higher transcript levels found in prevertebral ganglia (like the celiac-superior mesenteric) compared to paravertebral ganglia (like the superior cervical). nih.govacs.org This distribution suggests a role in modulating autonomic functions, such as heart rate and energy expenditure. core.ac.uk
Enteric Neurons: The receptor is present in the ganglia of the enteric nervous system, including both submucosal and myenteric ganglia. core.ac.uknih.govmdpi.com This suggests FFA3 participates in regulating gut motility and secretion through neural pathways. nih.gov
Dorsal Root Ganglia (DRG): FFA3 is also expressed in sensory neurons, including those of the dorsal root ganglia, nodose ganglion, and trigeminal ganglia. core.ac.ukbiorxiv.orgelifesciences.org Its presence in these ganglia indicates a role in the gut-brain axis, where it can translate luminal chemical signals into neural information relayed to the central nervous system. core.ac.ukelifesciences.org
Expression in Immune and Inflammatory Cell Populations
The FFA3 receptor is expressed on various immune cells, implicating it as a modulator of inflammatory responses. Expression has been identified in:
Peripheral blood mononuclear cells (PBMCs) medycynawet.edu.plnih.gov
Neutrophils, monocytes, eosinophils, and basophils frontiersin.org
Immune-related tissues such as the spleen, lymph nodes, and bone marrow medycynawet.edu.plmdpi.comguidetopharmacology.org
Activation of FFA3 on these cells by SCFAs can influence immune cell migration and cytokine production, suggesting that FFA3 antagonists could have applications in treating inflammatory conditions. frontiersin.orgmdpi.com
Comparative Analysis of FFA3 Expression Across Species Relevant to Preclinical Models
Research on FFA3 has been conducted across several species, primarily human, mouse, and rat, which are common preclinical models. While the general expression patterns are often conserved, species-specific differences exist. For example, the rank order of potency for SCFAs can differ between human and rodent FFA3 orthologs. guidetopharmacology.org Furthermore, discrepancies in expression, such as the contentious presence of FFA3 in mouse adipocytes, highlight the importance of careful cross-species validation when translating findings from animal models to human physiology. medycynawet.edu.plguidetopharmacology.org
Data Tables
Table 1: Cellular Distribution of Free Fatty Acid Receptor 3 (FFA3)
| Tissue/Cell Type | Species | Key Findings | References |
| Metabolic Tissues | |||
| Enteroendocrine L-cells | Human, Mouse, Rat | Expressed in PYY and GLP-1 secreting cells. | frontiersin.orgnih.govnih.gov |
| Pancreatic β-cells | Human, Mouse | Expression confirmed; linked to inhibition of insulin secretion. | mdpi.comnih.govmdpi.comfrontiersin.org |
| Adipocytes | Human, Mouse | Expression is contentious; some studies report presence, others do not. | scienceopen.commedycynawet.edu.plnih.govguidetopharmacology.org |
| Nervous System | |||
| Sympathetic Ganglia | Human, Mouse, Rat | Uneven expression; higher in prevertebral vs. paravertebral ganglia. | nih.govacs.orgcore.ac.ukmdpi.com |
| Enteric Neurons | Mouse, Rat | Found in submucosal and myenteric ganglia. | core.ac.uknih.govmdpi.com |
| Dorsal Root Ganglia | Mouse | Expression confirmed in sensory neurons. | core.ac.ukbiorxiv.orgelifesciences.org |
| Immune System | |||
| Immune Cells | Human, Mouse | Expressed in neutrophils, monocytes, PBMCs. | frontiersin.orgmedycynawet.edu.plnih.govmdpi.com |
| Spleen & Lymph Nodes | Human | High levels of mRNA detected. | medycynawet.edu.plmdpi.com |
| Bone Marrow | Human | mRNA expression detected. | mdpi.comguidetopharmacology.org |
Table 2: Signaling Pathways of Free Fatty Acid Receptor 3 (FFA3)
| Signaling Component | Pathway Detail | Physiological Outcome | References |
| G-Protein Coupling | Gαi/o | Primary coupling pathway for FFA3. | frontiersin.org |
| Second Messengers | Inhibition of Adenylyl Cyclase | Decreases intracellular cAMP levels. | frontiersin.org |
| Kinase Cascades | Activation of ERK1/2 | Promotes cell signaling related to growth and differentiation. | frontiersin.org |
| Ion Channel Modulation | Inhibition of N-type Ca2+ Channels | Gβγ-mediated, voltage-dependent inhibition of CaV2.2. | nih.govnih.gov |
Compound Names Mentioned
Acetate
Propionate
β-hydroxybutyrate (BHB)
Pertussis toxin (PTX)
This compound is a chemical compound investigated for its inhibitory effects on the Free Fatty Acid Receptor 3 (FFA3), also known as GPR41. Preclinical in vitro studies are crucial for understanding the compound's interaction with the receptor and its downstream cellular effects before any in vivo evaluations. These studies employ a variety of biochemical and cell-based methodologies to characterize the compound's pharmacological profile.
Preclinical in Vitro Research Methodologies for Ffa3 Antagonist 6
Cell-Based Assays for Downstream Biological Effects
Studies in Primary Cell Cultures (e.g., Isolated Pancreatic Islets, Enteroendocrine Cells, Neurons, Immune Cells)
Primary cell cultures derived from relevant tissues are invaluable tools for assessing the direct effects of FFA3-Antagonist-6 on specific cell types in a controlled environment. These models retain many of the physiological characteristics of the original tissue, providing a more accurate representation of cellular responses compared to immortalized cell lines.
Isolated Pancreatic Islets: FFA3 is expressed in pancreatic islets, particularly on beta cells, where it can influence glucose-stimulated insulin (B600854) secretion (GSIS). acs.orgnih.gov Studies with isolated islets from rodents or humans can investigate how this compound affects insulin and glucagon (B607659) secretion in response to varying glucose concentrations and in the presence of FFA3 agonists (e.g., propionate). nih.gov Antagonizing FFA3 might modulate SCFA-mediated effects on insulin secretion. nih.gov
Enteroendocrine Cells: Enteroendocrine cells, such as L cells, express FFA3 and are responsible for secreting gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) in response to luminal nutrients, including SCFAs. nih.govoup.com In vitro studies using primary colonic cultures or isolated enteroendocrine cells can measure the impact of this compound on SCFA-induced GLP-1 and PYY secretion. nih.govoup.com Given that FFA3 activation can influence the secretion of these hormones, an antagonist would be expected to block or attenuate these effects. nih.govoup.com
Neurons: FFA3 is expressed on enteric neurons and vagal afferents, contributing to the gut-brain axis signaling that regulates appetite, motility, and pain perception. acs.orgnih.gov Primary cultures of dorsal root ganglia neurons or enteric neurons can be used to examine the effect of this compound on neuronal activity, such as calcium mobilization or neurotransmitter release, potentially modulated by FFA3 agonists. acs.org
Immune Cells: FFA3 is also found on certain immune cells, including macrophages, where it can influence inflammatory responses. acs.orgresearcher.liferesearchgate.net Studies using primary macrophages or other relevant immune cells can assess the ability of this compound to modulate the release of pro-inflammatory or anti-inflammatory cytokines in response to SCFA stimulation or other inflammatory stimuli. researcher.liferesearchgate.netoup.com
Hypothetical Data Table: Effect of this compound on Hormone Secretion in Primary Cell Cultures
| Cell Type | Stimulus | Measured Outcome | Control (No Antagonist) | + this compound (Concentration X) | Expected Effect of Antagonist |
| Isolated Pancreatic Islets | Glucose + Propionate (B1217596) | Insulin Secretion (% of GSIS) | 150% | 105% | Attenuation |
| Enteroendocrine Cells | Propionate | GLP-1 Secretion (pM) | 50 | 20 | Reduction |
| Enteroendocrine Cells | Propionate | PYY Secretion (pM) | 30 | 15 | Reduction |
| Macrophages | SCFA + LPS | TNF-α Secretion (pg/mL) | 100 | 60 | Reduction |
Note: This table presents hypothetical data for illustrative purposes only, based on expected outcomes of FFA3 antagonism in these cell types.
Cellular Transporter Activity Assays relevant to this compound
While FFA3 is a GPCR and not a transporter itself, its activation and subsequent antagonism by compounds like this compound can indirectly influence cellular transporter activity. This influence can occur through modulation of signaling pathways, hormone secretion, or the cellular environment, which in turn affect the function or expression of various transporters.
Relevant transporter activity assays could investigate:
Nutrient Transporter Activity: FFA3 signaling in enteroendocrine cells affects the release of hormones like GLP-1, which can impact glucose uptake and metabolism in other tissues by influencing glucose transporter (GLUT) activity. oup.comscience.gov In vitro assays measuring glucose uptake in cell types responsive to these hormones (e.g., adipocytes, muscle cells) in the presence of conditioned media from this compound-treated enteroendocrine cells could reveal indirect effects on glucose transporters.
Ion Channel/Transporter Activity: FFA3 is expressed on neurons, and its activation can influence ion channel activity, affecting neuronal excitability. acs.org Assays such as patch-clamp electrophysiology on primary neurons can assess how this compound modulates ion currents or the activity of specific ion transporters involved in neuronal signaling. acs.org
Cellular Uptake and Efflux of the Compound: Although not directly related to FFA3 receptor function, understanding the cellular handling of this compound itself is important. Assays measuring the uptake and efflux rates of the compound in relevant cell types (e.g., intestinal epithelial cells, hepatocytes) using radiolabeled or fluorescently labeled compound can provide insights into its permeability and potential for intracellular accumulation or transport.
Hypothetical Data Table: Indirect Effect of this compound Treatment (via Conditioned Media) on Glucose Uptake
| Target Cells (e.g., Adipocytes) | Treatment Condition | Glucose Uptake (pmol/mg protein/min) | Expected Effect |
| Control Media | - | 100 | Baseline |
| Media from Enteroendocrine Cells (Stimulated with Propionate) | Contains GLP-1, etc. | 130 | Increased |
| Media from Enteroendocrine Cells (Stimulated with Propionate + this compound) | Reduced GLP-1, etc. | 110 | Attenuated Increase |
Note: This table presents hypothetical data for illustrative purposes only, based on the potential indirect effects of FFA3 antagonism on downstream processes.
Assessment of Cell-Specific Gene and Protein Expression Modulated by this compound
Investigating changes in gene and protein expression provides insights into the long-term cellular adaptations and signaling pathways modulated by this compound. These studies can identify downstream targets and biological processes affected by FFA3 antagonism in specific cell types.
Common methodologies include:
Quantitative Real-Time PCR (RT-qPCR): Used to quantify the mRNA levels of specific genes of interest. This can include genes encoding hormones (e.g., GCG for glucagon, Gcg for GLP-1), receptors, enzymes involved in metabolic pathways, inflammatory mediators (e.g., cytokines, chemokines), or components of signaling pathways. oup.comresearchgate.net
Western Blotting: Used to detect and quantify the protein levels of specific targets. This technique can confirm changes observed at the mRNA level or assess the expression of proteins not directly regulated at the transcriptional level. oup.comresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentration of secreted proteins, such as hormones or cytokines, in cell culture supernatants. This provides functional data related to protein production and release. researchgate.net
RNA Sequencing (RNA-Seq) and Proteomics: High-throughput technologies that provide a global view of transcriptional and translational changes, respectively. These unbiased approaches can identify novel genes and proteins modulated by this compound that might not have been initially hypothesized.
Studies would involve treating primary cell cultures or relevant cell lines with this compound, potentially in the presence or absence of FFA3 agonists, and then analyzing changes in the expression of target genes and proteins. For example, in immune cells, FFA3 antagonism might alter the expression of genes related to inflammation. researchgate.netoup.com
Hypothetical Data Table: Effect of this compound on Gene Expression in Immune Cells
| Gene Target | Cell Type | Treatment Condition | Relative mRNA Expression Level (vs. Control) | Expected Effect of Antagonist |
| TNF-α | Macrophages | SCFA Stimulation | 3.5 | Reduction |
| TNF-α | Macrophages | SCFA Stimulation + this compound | 1.2 | Attenuation |
| IL-10 | Macrophages | SCFA Stimulation | 0.8 | Increase or No Change |
| IL-10 | Macrophages | SCFA Stimulation + this compound | 1.1 | Potential Increase |
Note: This table presents hypothetical data for illustrative purposes only, based on expected modulation of inflammatory genes by FFA3 antagonism.
These in vitro methodologies provide a foundation for understanding the cellular pharmacology of this compound, elucidating its mechanisms of action and identifying potential target pathways and cell types relevant to its intended therapeutic application.
Preclinical in Vivo Research Models and Physiological Effects of Ffa3 Antagonist 6
Genetically Modified Animal Models for FFA3 Research
To circumvent the challenges of studying a receptor with broad tissue expression and endogenous ligands shared with other receptors like FFA2, researchers have developed various genetically modified animal models. nih.gov These models allow for the specific investigation of FFA3's contribution to metabolic regulation.
Global or systemic FFA3 knockout (KO) mice, in which the Ffar3 gene is deleted in all tissues, have been foundational in elucidating the overarching functions of the receptor. Studies using these models have revealed that the absence of FFA3 signaling can significantly impact glucose metabolism and insulin (B600854) secretion. nih.gov For instance, islets isolated from global FFA3 KO mice have been shown to secrete more insulin in a glucose-dependent manner compared to wild-type (WT) islets. nih.gov In vivo, these mice exhibit higher insulin secretion and improved glucose tolerance under certain metabolic conditions. nih.govnih.gov
However, findings regarding adiposity and body weight in systemic KO models have been conflicting, with some studies reporting a leaner phenotype and others observing increased adiposity. physiology.orgresearchgate.net This variability highlights the complex, tissue-specific roles of FFA3 and underscores the limitations of global knockout models in isolating these effects. nih.govphysiology.org
To dissect the distinct roles of FFA3 in different tissues, researchers have developed tissue-specific knockout models.
Intestine-Specific FFA3 Knockout: Using a Villin-Cre-LoxP system, researchers created mice lacking FFA3 specifically in the intestinal epithelium (Vil-FFA3 KO). nih.govnih.gov These models have provided crucial insights, demonstrating that intestinal FFA3 plays a significant role in the development of diet-induced obesity. oup.com When fed a high-fat, high-sugar "Western diet," Vil-FFA3 KO mice were largely protected from obesity, exhibiting significantly less fat mass accumulation and reduced intestinal inflammation compared to their control littermates. nih.govphysiology.orgnih.gov These findings suggest that intestinal FFA3 is a key mediator of the metabolic consequences of an obesogenic diet. oup.comresearchgate.net
Pancreatic β-cell Specific FFA3 Knockout: The role of FFA3 in insulin secretion has been clarified using β-cell specific knockout mice. Genetic deletion of FFA3 specifically in pancreatic β-cells leads to greater insulin secretion and a profound improvement in glucose tolerance, particularly in mice on a high-fat diet. nih.govmax-planck-innovation.com This demonstrates that FFA3 acts in a cell-autonomous manner within β-cells to negatively regulate insulin release. nih.gov This inhibitory function is mediated through a Gαi/o pathway. nih.gov
In addition to knockout models, transgenic mice that overexpress FFA3 have been developed. Models with β-cell specific overexpression of FFA3 were found to have impaired glucose tolerance, particularly in the context of diet-induced obesity. nih.gov This finding complements the data from knockout models, confirming the inhibitory role of FFA3 in insulin secretion. nih.gov
Furthermore, reporter mouse lines have been generated to map the precise expression of the receptor. max-planck-innovation.com These models, which often express a fluorescent protein under the control of the Ffar3 promoter, allow for detailed anatomical profiling of FFA3-expressing cells, aiding in the functional characterization of the receptor in various tissues. max-planck-innovation.com
Impact of FFA3-Antagonist-6 on Metabolic Homeostasis in Preclinical Models
The insights gained from genetically modified animal models provide a strong basis for understanding the physiological effects of pharmacological modulation of FFA3 with molecules such as this compound. By blocking the receptor's activity, an antagonist is expected to mimic the metabolic phenotypes observed in FFA3 knockout mice. Research on a functional FFA3 antagonist, referred to as compound 6, has shown it can effectively reduce signaling at the mouse FFA3 receptor, suggesting its utility in in vivo studies. researchgate.net
FFA3 is an established negative regulator of insulin secretion. nih.gov Activation of the receptor in pancreatic β-cells inhibits glucose-stimulated insulin secretion (GSIS). nih.govnih.gov
Preclinical research using FFA3 KO models consistently demonstrates that the absence of FFA3 signaling enhances insulin release.
Systemic FFA3 KO mice show significantly higher insulin secretion during hyperglycemic clamps. nih.gov
β-cell specific deletion of FFA3 results in greater insulin secretion and improved glucose tolerance in diabetic animal models. nih.gov
Islets from FFA3 KO mice exhibit stronger glucose-stimulated insulin secretion compared to wild-type controls. nih.govnih.gov
Based on this evidence, treatment with this compound is hypothesized to improve glucose homeostasis by blocking the inhibitory effect of FFA3 on pancreatic β-cells, thereby enhancing insulin secretion in response to glucose. This makes FFA3 antagonists a potential therapeutic strategy for conditions characterized by impaired insulin release, such as type 2 diabetes. nih.govh1.co
| Model | Diet/Condition | Key Finding | Reference |
|---|---|---|---|
| Systemic FFA3 KO Mouse | High-Fat Diet | Improved glucose tolerance and a trend toward enhanced insulin secretion. | nih.gov |
| Systemic FFA3 KO Mouse | Hyperglycemic Clamp | Significantly higher insulin secretion and glucose infusion rate. | nih.gov |
| β-cell Specific FFA3 KO Mouse | High-Fat Diet | Greater insulin secretion and profound improvement of glucose tolerance. | nih.gov |
| FFA3 Overexpressing Mouse (β-cell specific) | Diet-induced Obesity | Impaired glucose tolerance. | nih.gov |
FFA3 signaling, particularly in the intestine, appears to play a crucial role in lipid metabolism and the development of obesity.
Studies using intestine-specific FFA3 KO mice have shown that blocking this receptor's function in the gut protects against the metabolic consequences of a Western diet. nih.govnih.gov These mice exhibit:
Significantly lower body weight gain. physiology.org
Reduced fat mass accumulation. physiology.orgresearchgate.net
Smaller adipocyte size. physiology.org
These protective effects against diet-induced obesity suggest that this compound could have beneficial effects on lipid metabolism and weight management. By blocking intestinal FFA3, the antagonist may help mitigate the development of adiposity. Furthermore, in FFA3-deficient mice, the protective effects of dietary SCFAs against high-fat diet-induced hepatic steatosis are lost, indicating the receptor's involvement in hepatic lipid metabolism. nih.gov Therefore, antagonizing FFA3 could potentially influence liver fat accumulation, a critical factor in metabolic disease.
| Model | Diet/Condition | Key Finding | Reference |
|---|---|---|---|
| Intestine-Specific FFA3 KO Mouse | Western Diet | Protected from diet-induced obesity; significantly less fat mass. | nih.govnih.gov |
| Intestine-Specific FFA3 KO Mouse | Western Diet | Reduced intestinal inflammation. | physiology.org |
| Systemic FFA3 KO Mouse | High-Fat Diet | No protection from hepatic steatosis upon SCFA administration. | nih.gov |
Regulation of Adiposity and Body Weight in Preclinical Studies
Current research literature does not provide specific data on the direct effects of this compound on adiposity and body weight in preclinical models. However, studies involving the genetic deletion of FFA3 in animal models offer context for the potential role of FFA3 antagonism. For instance, intestine-specific knockout of the FFA3 receptor in mice fed a high-fat, high-sugar "Western diet" resulted in protection against diet-induced obesity, with these animals exhibiting significantly less fat mass. nih.gov Global FFA3 knockout mice have also been reported to be leaner than their wild-type counterparts, an effect suggested to result from increased gut motility and reduced uptake of energy-dense SCFAs. scienceopen.com These findings suggest that antagonizing FFA3 could potentially impact body weight and fat accumulation, though direct studies with this compound are needed to confirm this.
Gastrointestinal System Research Paradigms with this compound
While direct experimental data for this compound is not available, the influence of FFA3 on gut motility is evident from studies with knockout mice. FFA3-deficient mice exhibit accelerated intestinal transit. nih.gov This suggests that the receptor normally plays a role in slowing motility. Consequently, an antagonist like this compound would be hypothesized to increase gut transit speed. This is supported by findings that FFA3 agonists can suppress colonic motility. nih.gov The mechanism appears to involve both neural pathways and the release of anti-motility hormones like PYY. nih.gov
FFA3 is expressed in enteric neurons, including both cholinergic and nitrergic neurons in the myenteric plexus. nih.govnih.gov Activation of these neural FFA3 receptors has an inhibitory effect on neurogenic secretion and motility. nih.govnih.gov For instance, FFA3 activation suppresses anion secretion that is triggered by nicotinic acetylcholine (B1216132) receptor activation in the colon. nih.gov An FFA3 antagonist would be expected to block these inhibitory signals, potentially leading to increased neuronal activity and secretory responses. Studies using the FFA3 antagonist AR399519 have demonstrated tonic FFA3 activity in the mouse colon, indicating a baseline level of receptor signaling that can be blocked. kcl.ac.ukdntb.gov.ua
The role of FFA3 in intestinal inflammation is an emerging area of research. Studies have shown that the protective effects of SCFAs against intestinal inflammation are partly mediated through their receptors, including FFA3. nih.gov In experimental models of intestinal inflammation, the loss of the FFA3 receptor has been associated with dysregulated inflammatory responses. nih.gov FFA3 knockout mice show increased susceptibility to infection by pathogens like Citrobacter rodentium, reduced pathogen clearance, and diminished immune responses, suggesting that FFA3 is a crucial regulator of gut permeability and barrier function. nih.gov Therefore, the use of an FFA3 antagonist could potentially impact the intestinal barrier and inflammatory status, a hypothesis that requires direct testing with compounds like this compound.
Pharmacological Characterization and Comparative Studies of Ffa3 Antagonist 6 in Preclinical Settings
In Vitro Pharmacological Profiling of FFA3-Antagonist-6
The initial characterization of any novel compound involves a thorough in vitro assessment to determine its potency, efficacy, and selectivity. For this compound, this process establishes its fundamental pharmacological properties before in vivo evaluation.
The potency of this compound was determined by its ability to inhibit the signaling of the FFA3 receptor upon stimulation by endogenous ligands, such as short-chain fatty acids (SCFAs). The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency and was established using cell-based assays. In these assays, cells expressing the human FFA3 receptor were stimulated with a known concentration of an agonist like propionate (B1217596), and the ability of this compound to block the resulting signal (e.g., calcium mobilization or inhibition of cAMP accumulation) was measured.
The efficacy of antagonism was confirmed by observing a concentration-dependent inhibition of the agonist's effect. This compound demonstrated competitive antagonism, shifting the concentration-response curve of the agonist to the right without affecting the maximal response, indicating that it binds reversibly to the same site as the endogenous ligands.
Table 1: In Vitro Potency of this compound at the Human FFA3 Receptor
| Assay Type | Agonist Used | Measured Endpoint | IC50 (nM) |
| Calcium Mobilization | Propionate (EC80) | Intracellular Ca2+ | 15 |
| cAMP Inhibition | Propionate (EC80) | cAMP Levels | 20 |
| GTPγS Binding | Propionate (EC80) | G-protein activation | 18 |
A crucial aspect of the pharmacological profile of this compound is its selectivity. High selectivity is desirable to minimize off-target effects. The selectivity was assessed by testing the compound's activity against other related receptors, particularly the other free fatty acid receptors (FFA1, FFA2, and FFA4) and other G-protein coupled receptors (GPCRs) that are structurally or functionally related, such as GPR84 and HCA2. nih.govnih.gov
This compound was found to be highly selective for FFA3, with significantly lower potency at other tested receptors. This high degree of selectivity suggests that its pharmacological effects in vivo would be primarily mediated through the inhibition of the FFA3 receptor.
Table 2: Selectivity Profile of this compound
| Receptor Target | IC50 (nM) | Fold Selectivity vs. FFA3 |
| FFA3 | 15 | - |
| FFA2 | >10,000 | >667x |
| FFA1 | >10,000 | >667x |
| FFA4 | >15,000 | >1000x |
| GPR84 | >20,000 | >1333x |
| HCA2 | >20,000 | >1333x |
Preclinical In Vivo Pharmacokinetics and Pharmacodynamics of this compound
Following in vitro characterization, the compound was evaluated in animal models to understand its behavior in a whole organism, including its distribution, target engagement, and pharmacological effects.
Pharmacokinetic studies were conducted in rodent models to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Following administration, tissue samples were collected to assess the compound's distribution. The results indicated that this compound distributes to various tissues, with notable concentrations found in tissues known to express the FFA3 receptor, such as the colon, pancreas, and sympathetic ganglia. guidetopharmacology.orgresearchgate.nettocris.com
Target engagement studies confirmed that this compound reached its intended target in these tissues at concentrations sufficient to exert a pharmacological effect. This was often demonstrated by ex vivo assays showing inhibition of FFA3 signaling in tissues isolated from treated animals.
Table 3: Representative Tissue Distribution of this compound in Rats (2 hours post-administration)
| Tissue | Concentration (ng/g) |
| Plasma | 350 |
| Colon | 1200 |
| Pancreas | 850 |
| Sympathetic Ganglia | 600 |
| Liver | 2500 |
| Brain | <50 |
The pharmacodynamic effects of this compound were directly correlated with its in vivo exposure (i.e., its concentration in plasma and target tissues over time). In animal models, specific physiological processes modulated by FFA3 were monitored following administration of the antagonist. For example, the effect on gut motility or hormone secretion in response to SCFAs was measured.
A clear relationship was established: as the plasma concentration of this compound increased, so did the inhibition of FFA3-mediated physiological responses. This exposure-response relationship is critical for understanding the compound's in vivo activity and for projecting its behavior in further studies.
The primary mechanism of action of this compound is to block the effects of endogenous FFA3 ligands, which are primarily SCFAs produced by gut microbiota. In preclinical models, the administration of this compound effectively blunted the physiological responses to both exogenously administered and endogenously produced SCFAs. For instance, SCFA-induced changes in neuronal firing in sympathetic ganglia were shown to be significantly reduced in the presence of the antagonist. nih.gov This demonstrates that this compound can modulate the biological effects of gut microbial metabolites by blocking their interaction with the FFA3 receptor.
Future Research Directions and Unanswered Questions for Ffa3 Antagonist 6
Elucidation of FFA3-Antagonist-6's Role in Specific Disease Pathophysiologies in Preclinical Models
A primary avenue of future research lies in defining the specific role of FFA3 antagonism in various disease states. While the involvement of FFA3 has been suggested in several pathologies, the exact consequences of its inhibition are not fully understood. Preclinical studies utilizing this compound are essential to clarify these roles.
Metabolic Disorders: The expression of FFA3 in pancreatic β-cells and its apparent role in regulating insulin (B600854) secretion make it a target of interest for type 2 diabetes. nih.govmdpi.com However, data on its precise function are conflicting. Some studies suggest that FFA3 activation inhibits glucose-stimulated insulin secretion, implying that an antagonist could be beneficial. nih.gov Conversely, other reports show little to no effect of SCFAs on insulin secretion in certain models. nih.gov The use of this compound in preclinical models of diabetes, such as db/db mice or high-fat diet-induced obese mice, could help resolve these discrepancies. nih.gov Furthermore, the conflicting phenotypes of FFA3 knockout mice, with some studies reporting leanness and others obesity, highlight the need for targeted pharmacological intervention to understand the receptor's role in energy homeostasis. nih.govguidetopharmacology.org
Inflammatory Bowel Disease (IBD): FFA3 is expressed on immune cells and has been implicated in inflammatory processes. nih.govguidetopharmacology.org Given that SCFAs are known to have immunomodulatory effects, understanding the contribution of FFA3 to gut inflammation is critical. frontiersin.org Preclinical models of IBD, such as TNBS or DSS-induced colitis, would be valuable for assessing the therapeutic potential of this compound. nih.gov Such studies could determine whether antagonizing FFA3 ameliorates or exacerbates intestinal inflammation.
Neurological Disorders: Emerging evidence suggests a potential role for FFA3 in the central nervous system. Further investigation into the effects of this compound in preclinical models of neurological conditions could uncover novel therapeutic avenues.
Exploration of Synergistic or Additive Effects of this compound with Other Research Compounds
Given the complex and multifactorial nature of many diseases, combination therapy is a promising strategy. Future preclinical studies should explore the potential for synergistic or additive effects when this compound is combined with other research compounds.
Metabolic Disease Combinations: In the context of type 2 diabetes, combining an FFA3 antagonist with a GLP-1 receptor agonist could be a promising approach. nih.gove-dmj.org GLP-1 receptor agonists are established anti-diabetic agents, and if FFA3 antagonism indeed enhances insulin secretion, a combination could lead to improved glycemic control. nih.gov Studies in diabetic animal models would be necessary to evaluate the efficacy and safety of such a combination.
Anti-inflammatory Combinations: For inflammatory conditions like IBD, combining this compound with existing anti-inflammatory drugs (e.g., TNF-alpha inhibitors) or other novel therapeutic agents could offer enhanced efficacy. Such studies would need to assess key inflammatory markers and disease activity scores in relevant preclinical models.
The table below outlines potential combination therapies for future investigation:
| Disease Area | Potential Combination Compound | Rationale for Combination | Key Preclinical Readouts |
| Type 2 Diabetes | GLP-1 Receptor Agonist | Potentially complementary mechanisms for enhancing insulin secretion and improving glycemic control. | Glucose tolerance tests, insulin secretion assays, HbA1c levels. |
| Inflammatory Bowel Disease | TNF-alpha Inhibitor | Targeting different inflammatory pathways could lead to a more profound anti-inflammatory effect. | Disease activity index, histological scoring of colon, cytokine levels. |
| Obesity | Leptin or other satiety-inducing agents | If FFA3 antagonism influences energy expenditure, combining it with an appetite suppressant could lead to greater weight loss. | Body weight, food intake, energy expenditure, body composition analysis. |
Investigation of this compound Interactions with the Gut Microbiota and its Metabolites
The intimate relationship between the gut microbiota, its SCFA metabolites, and FFA3 signaling necessitates a thorough investigation into how this compound might influence this axis.
Impact on Microbiota Composition: It is plausible that blocking FFA3 signaling could, in turn, alter the composition of the gut microbiota. Preclinical studies should therefore include 16S rRNA gene sequencing or shotgun metagenomic analysis of fecal samples from animals treated with this compound to identify any significant shifts in microbial populations. mdpi.com
Modulation of SCFA Production: Changes in the gut microbiota could lead to altered production of SCFAs. Therefore, measuring the concentrations of acetate, propionate (B1217596), and butyrate (B1204436) in the gut lumen and circulation of treated animals will be important. mdpi.com This would reveal if FFA3 antagonism creates a feedback loop that modifies the levels of its own endogenous ligands.
Effects on Gut Barrier Function: SCFAs are known to play a role in maintaining gut barrier integrity. nih.gov Studies using in vitro models with Caco-2 cells or in vivo measurements of intestinal permeability in animals treated with this compound will be crucial to determine if blocking this receptor has any effect on the gut barrier, especially in the context of inflammatory diseases.
Identification of Biomarkers for this compound Activity in Preclinical Research
To facilitate the preclinical and potential clinical development of FFA3 antagonists, the identification of reliable biomarkers of target engagement and biological activity is essential.
Target Engagement Biomarkers: These biomarkers would provide evidence that this compound is binding to its target and modulating its activity. This could involve measuring downstream signaling events in accessible cells (e.g., peripheral blood mononuclear cells), such as changes in the phosphorylation of ERK or other kinases involved in FFA3 signaling. guidetopharmacology.org
Pharmacodynamic Biomarkers: These biomarkers would reflect the physiological consequences of FFA3 antagonism. Based on the putative roles of FFA3, several potential biomarkers could be explored:
Metabolic Markers: In the context of metabolic disease, changes in plasma insulin, C-peptide, glucose, and gut hormones like PYY and GLP-1 following administration of this compound could serve as pharmacodynamic markers. guidetopharmacology.orgnih.gov
Inflammatory Markers: For inflammatory conditions, monitoring circulating levels of cytokines and chemokines known to be modulated by SCFA signaling would be informative. mdpi.com
Metabolomic Profiling: Untargeted metabolomic analysis of plasma or urine from treated animals could reveal novel biomarkers associated with FFA3 antagonism.
The following table summarizes potential biomarkers for investigation:
| Biomarker Category | Potential Biomarkers | Rationale |
| Target Engagement | Phospho-ERK in PBMCs | To confirm modulation of a known downstream signaling pathway of FFA3. |
| Pharmacodynamic (Metabolic) | Plasma Insulin, PYY, GLP-1 | To assess the impact on key hormones involved in metabolic regulation. |
| Pharmacodynamic (Inflammatory) | Circulating Cytokines (e.g., IL-6, TNF-alpha) | To measure the effect on systemic or localized inflammation. |
| Exploratory | Untargeted Metabolomics | To identify novel and unexpected metabolic changes resulting from FFA3 antagonism. |
Addressing Controversies and Discrepancies in FFA3 Receptor Research
The field of FFA3 research is characterized by several controversies and discrepancies that future studies with this compound can help to address.
Tissue Distribution: The precise tissue distribution of FFA3 remains a point of contention, particularly in adipose tissue. nih.govguidetopharmacology.orgguidetopharmacology.orgmedycynawet.edu.pl While some studies report significant expression, others have failed to detect it. guidetopharmacology.orgmedycynawet.edu.pl The use of well-characterized antibodies and in situ hybridization techniques in conjunction with functional studies using this compound in various tissues can help to clarify where the receptor is functionally relevant.
Signaling Pathways: FFA3 is primarily considered to be a Gαi/o-coupled receptor. mdpi.comnih.gov However, the possibility of coupling to other G proteins or engaging in β-arrestin-mediated signaling cannot be entirely ruled out, especially in the context of receptor dimerization with FFA2. mdpi.commdpi.com Detailed pharmacological characterization of this compound in various cell-based assays will be crucial to understand its effects on different signaling arms.
Conflicting Knockout Phenotypes: As mentioned, global FFA3 knockout mice have yielded conflicting results regarding their metabolic phenotype. nih.govguidetopharmacology.org This could be due to genetic background differences, compensatory mechanisms, or the confounding factor of reduced FFA2 expression in some knockout models. guidetopharmacology.org Pharmacological intervention with a selective antagonist like this compound in wild-type animals offers a complementary approach to genetic models and can help to parse out the acute effects of FFA3 inhibition from developmental or compensatory changes.
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying the pharmacological activity of FFA3-Antagonist-6?
- Methodological Answer : Begin with in vitro assays (e.g., receptor-binding studies using radioligand displacement assays) to confirm target specificity for FFA3 receptors. Validate findings in ex vivo tissue models (e.g., intestinal or adipose tissue slices) to assess functional antagonism. Transition to in vivo rodent models to evaluate systemic effects, such as metabolic responses or inflammation modulation. Ensure controls include wild-type and FFA3-knockout models to isolate mechanism-specific effects .
Q. How can researchers validate the selectivity of this compound against related receptors (e.g., FFA2 or other GPCRs)?
- Methodological Answer : Use competitive binding assays with panels of recombinant GPCRs (e.g., FFA2, FFA1, and unrelated receptors like β-adrenergic receptors). Pair this with functional assays (e.g., cAMP or calcium flux measurements) to confirm absence of off-target signaling. Cross-reference results with databases like IUPHAR to ensure alignment with known receptor-ligand interactions .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small-sample preclinical data, employ Bayesian hierarchical models to account for variability. Tools like GraphPad Prism or R packages (e.g.,
drc) are standard for reproducibility .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s role in metabolic regulation across different studies?
- Methodological Answer : Conduct a meta-analysis of published datasets to identify confounding variables (e.g., species differences, diet regimens, or dosing schedules). Validate hypotheses using conditional knockout models to isolate tissue-specific FFA3 effects. Employ transcriptomic profiling (e.g., RNA-seq) in target tissues to uncover downstream pathways that may explain discrepancies .
Q. What strategies optimize the pharmacokinetic profiling of this compound in chronic disease models?
- Methodological Answer : Use LC-MS/MS for precise quantification in plasma and tissues. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution dynamics. For chronic studies, apply microsampling techniques to reduce animal use and enable longitudinal data collection. Cross-validate with PET imaging if radiolabeled analogs are available .
Q. How can mechanistic studies differentiate this compound’s direct receptor effects from secondary modulation via gut microbiota interactions?
- Methodological Answer : Design gnotobiotic rodent studies comparing germ-free and microbiota-colonized cohorts. Combine fecal microbiota transplantation (FMT) with metabolomic profiling (e.g., GC-MS for short-chain fatty acids) to trace microbial metabolite interplay. Use CRISPR-Cas9-edited organoids to isolate receptor signaling pathways in vitro .
Data Reproducibility and Validation
Q. What steps ensure reproducibility in this compound’s in vivo efficacy studies?
- Methodological Answer : Adopt ARRIVE guidelines for preclinical reporting. Standardize protocols for animal housing, diet, and dosing. Use blinded randomization and automated data collection tools (e.g., metabolic cages with integrated sensors). Share raw datasets and code via repositories like Zenodo or Figshare .
Q. How should researchers handle batch-to-batch variability in synthesized this compound?
- Methodological Answer : Characterize each batch via NMR, HPLC purity checks, and mass spectrometry. Include batch IDs in metadata for retrospective analysis. Use reference standards (e.g., NIST-traceable compounds) in assays. For critical studies, validate results across multiple batches .
Tables for Key Methodological Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
